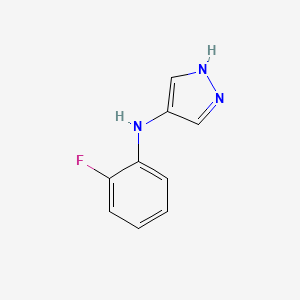

N-(2-Fluorophenyl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8FN3 |

|---|---|

Molecular Weight |

177.18 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C9H8FN3/c10-8-3-1-2-4-9(8)13-7-5-11-12-6-7/h1-6,13H,(H,11,12) |

InChI Key |

NEJWXIFTAKDHGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CNN=C2)F |

Origin of Product |

United States |

Structural Elucidation and Advanced Analysis of N 2 Fluorophenyl 1h Pyrazol 4 Amine and Its Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazole (B372694) derivatives in solution. researchgate.net Through the concerted application of one-dimensional (¹H) and two-dimensional experiments, a complete assignment of chemical shifts and coupling constants can be achieved. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides critical information about the electronic environment of hydrogen atoms. For a compound like N-(2-Fluorophenyl)-1H-pyrazol-4-amine, distinct signals are expected for the pyrazole ring protons (H3, H5), the amine proton (NH), and the protons of the 2-fluorophenyl group. The pyrazole protons typically appear as singlets in the aromatic region. The protons on the fluorophenyl ring exhibit complex splitting patterns due to both homo- (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings. The amine proton signal is often a broad singlet, and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The signals for the pyrazole ring carbons (C3, C4, C5) and the 2-fluorophenyl carbons can be unambiguously assigned. The carbon atoms directly bonded to the fluorine atom (C2') and the nitrogen atom (C4) show characteristic chemical shifts. The fluorine atom influences the chemical shifts of nearby carbons, with the magnitude of the C-F coupling constants (¹JCF, ²JCF, etc.) providing valuable structural information. nih.gov For N-unsubstituted pyrazoles, tautomeric exchange can sometimes lead to the broadening or merging of signals for the C3 and C5 positions. nih.gov

¹⁹F NMR Spectroscopy: Due to its 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. ijper.org In this compound, the fluorine atom on the phenyl ring will give rise to a signal in the ¹⁹F NMR spectrum. Its chemical shift is sensitive to the electronic environment and substitution pattern on the aromatic ring. Furthermore, the coupling between the fluorine atom and adjacent protons (³JFH) can be observed in both the ¹H and ¹⁹F spectra, aiding in the assignment of the aromatic proton signals. researchgate.net This technique is particularly useful for confirming the presence and position of the fluorine substituent. researchgate.net

The following table provides representative, expected NMR data for this compound based on published data for analogous structures.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | H3 (pyrazole) | ~7.5 - 7.8 | s |

| H5 (pyrazole) | ~7.3 - 7.6 | s | |

| NH (amine) | ~4.0 - 5.5 (broad) | br s | |

| Ar-H (fluorophenyl) | ~6.8 - 7.4 | m | |

| ¹³C | C3 (pyrazole) | ~135 - 140 | |

| C4 (pyrazole) | ~120 - 125 | ||

| C5 (pyrazole) | ~128 - 133 | ||

| C1' (Ar-C-N) | ~130 - 135 | d, ²JCF ≈ 10-15 Hz | |

| C2' (Ar-C-F) | ~150 - 155 | d, ¹JCF ≈ 240-250 Hz | |

| ¹⁹F | Ar-F | ~ -115 to -130 | m |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical method for determining the molecular weight and confirming the molecular formula of synthesized compounds. cardiff.ac.uk For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its elemental composition.

Electron ionization (EI) mass spectrometry can also offer structural insights through the analysis of fragmentation patterns. The molecular ion peak (M⁺) for an amine containing a single nitrogen atom will have an odd nominal mass. libretexts.org The fragmentation of N-aryl pyrazole amines is expected to proceed through several key pathways. A common fragmentation pattern for amines is the alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. libretexts.org

Key expected fragmentation pathways for this compound include:

Loss of the fluorophenyl group: Cleavage of the C4-N bond could lead to the formation of a pyrazol-4-amine radical cation and a fluorophenyl radical, or vice versa.

Fragmentation of the pyrazole ring: The heterocyclic ring can undergo characteristic cleavage, often involving the loss of small molecules like HCN or N₂.

Fragmentation of the aromatic ring: The fluorophenyl group can lose fragments such as HF or C₂H₂.

Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. cardiff.ac.ukresearchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

For analogues of this compound, crystallographic studies have revealed several key structural features. A notable feature is the dihedral angle between the plane of the pyrazole ring and the attached N-phenyl ring. nih.gov In 5-Chloro-1-phenyl-1H-pyrazol-4-amine, this angle is 45.65°. nih.gov Similarly, in 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile, the pyrazole ring forms a dihedral angle of 28.5° with the benzonitrile (B105546) ring attached to N1. nih.gov This twist is a common feature in N-aryl pyrazoles and is influenced by steric and electronic interactions between the two ring systems.

Intermolecular interactions are crucial in defining the crystal packing and influencing the physical properties of the solid material. In pyrazole derivatives containing an amino group, hydrogen bonding is a dominant interaction. researchgate.net

Hydrogen Bonding: The amino group (N-H) frequently acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the pyrazole ring (N2) or other acceptor groups (like nitrile or carboxylate groups on analogues) can act as acceptors. nih.govnih.gov These interactions can link molecules into chains, dimers, or more complex two- or three-dimensional networks. nih.govnih.govnih.gov For example, in 5-Chloro-1-phenyl-1H-pyrazol-4-amine, N—H⋯N hydrogen bonds connect molecules into chains. nih.gov

π–π Interactions: Stacking interactions between the aromatic pyrazole and phenyl rings can also contribute to the stability of the crystal lattice. nih.gov

Halogen Bonding: While not explicitly detailed in the provided sources for this specific class, the presence of a fluorine atom introduces the possibility of halogen bonding, where the fluorine atom acts as an electrophilic "cap" and interacts with a nucleophilic region on an adjacent molecule.

The following table summarizes key crystallographic data observed in related N-aryl pyrazole amine structures.

| Structural Feature | Observed in Analogue | Typical Values / Description | Reference |

|---|---|---|---|

| Dihedral Angle (Pyrazole-Phenyl) | 5-Chloro-1-phenyl-1H-pyrazol-4-amine | 45.65° | nih.gov |

| Hydrogen Bonding | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Intramolecular N—H···O and intermolecular O—H···O and N—H···N bonds | nih.gov |

| Hydrogen Bonding Network | 4-[5-Amino-4-(4-fluorophenyl)-...]-benzonitrile | N—H···N bonds form a two-dimensional network | nih.gov |

| π–π Interactions | N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]... | Centroid separation of ~3.68 Å | nih.gov |

Conformational Analysis and Tautomeric Studies of Pyrazole Derivatives

The biological activity and physical properties of pyrazole derivatives can be influenced by their conformational flexibility and potential for tautomerism.

Conformational Analysis: The primary conformational freedom in this compound is the rotation around the single bond connecting the pyrazole C4-N amine bond and the N1-C1' phenyl bond. As established by X-ray crystallography on analogous structures, the phenyl and pyrazole rings are typically not coplanar. nih.govnih.gov The observed twist is a result of minimizing steric hindrance between the ortho-substituents on the phenyl ring and the pyrazole ring. Computational studies can be employed to map the potential energy surface of this rotation and identify the most stable conformations in the gas phase or in solution.

Tautomerism: Tautomerism is a form of isomerism involving the migration of a proton. While N-substituted pyrazoles like the title compound cannot undergo the annular prototropic tautomerism common in N-unsubstituted pyrazoles, the presence of the 4-amino group introduces the possibility of amino-imino tautomerism. nih.govencyclopedia.pub The compound could theoretically exist in equilibrium between the 4-amino form (this compound) and the 4-imino form (N-(2-Fluorophenyl)-1,5-dihydro-4H-pyrazol-4-imine). However, for most aminopyrazoles, the amino tautomer is overwhelmingly favored due to the preservation of aromaticity in the pyrazole ring. Spectroscopic evidence, particularly from NMR, typically confirms the predominance of the amino form in solution. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of N 2 Fluorophenyl 1h Pyrazol 4 Amine Derivatives

Influence of the Fluorophenyl Moiety on Biological Activity and Selectivity

The presence of a fluorophenyl group is a common feature in many pyrazole-based therapeutic agents, contributing significantly to target engagement and metabolic stability. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, are leveraged by medicinal chemists to enhance molecular interactions and improve drug-like properties. Fluoro-substituted pyrazoles have demonstrated a wide array of biological activities, including antifungal, antibacterial, and antiviral properties. nih.gov

The position of the fluorine atom on the N-phenyl ring can have a profound impact on the biological activity of the molecule. While direct comparative studies on N-(fluorophenyl)-1H-pyrazol-4-amine isomers are limited, evidence from related scaffolds suggests that fluorine placement is critical for optimal potency. For instance, in the development of certain pyrazole-based kinase inhibitors, a fluorine atom is often placed at the ortho (2-position) or para (4-position) of the phenyl ring to enhance activity. In one series of 3-(4-fluorophenyl)-1H-pyrazole derivatives developed as androgen receptor antagonists, the para-fluoro substitution was a key component of the lead compound. epa.gov Conversely, studies on other heterocyclic systems have shown that moving a fluorine substituent from an active position (e.g., ortho or para) to the meta (3-position) can lead to a loss of activity.

Beyond a single fluorine atom, the introduction of other substituents on the phenyl ring further modulates the activity of N-phenyl-pyrazol-4-amine derivatives. The electronic nature of these substituents plays a pivotal role.

SAR studies on related 5-amino-1H-pyrazole-4-carboxamides indicated that the presence of electron-withdrawing groups on the phenyl ring is beneficial for antibacterial activity. nih.gov In contrast, the addition of electron-donating groups resulted in a significant reduction in potency. nih.gov Similar trends have been observed in other pyrazole (B372694) series, where substitutions with electron-withdrawing groups like nitro (NO2) and chloro (Cl), or the electron-donating hydroxyl (OH) group at specific positions (ortho or para), were found to enhance anti-inflammatory and antimicrobial activities. pharmajournal.netijnrd.org

The following table summarizes the effect of various substituents on the phenyl ring of pyrazole derivatives on their biological activity.

| Base Scaffold | Phenyl Ring Position | Substituent | Effect on Activity | Biological Activity |

| 5-Amino-1H-pyrazole-4-carboxamide | R and R' | Electron-withdrawing (e.g., Cl, NO₂) | Beneficial | Antibacterial nih.gov |

| 5-Amino-1H-pyrazole-4-carboxamide | R and R' | Electron-donating (e.g., OCH₃) | Reduced Potency | Antibacterial nih.gov |

| 4,5-Dihydropyrazole-amino-phenol | C5 of pyrazoline | 4-NO₂, 2-OH, 4-Cl | Increased Activity | Analgesic, Anti-inflammatory pharmajournal.net |

Role of Pyrazole Ring Substituents in Activity Modulation

Substituents on the pyrazole ring itself are critical for modulating the pharmacological profile. The pyrazole core offers several positions for substitution, primarily the C3 and C5 carbons, which directly influence the molecule's interaction with biological targets.

The C3 and C5 positions of the pyrazole ring are frequently targeted for modification to alter potency and selectivity. The size, shape, and electronic properties of the groups at these positions can dictate the binding orientation within a target protein.

For Anticonvulsant Activity : SAR studies have identified that a methyl group at the C3 position combined with a substituted phenyl ring at the C5 position is a favorable pattern for anticonvulsant properties. nih.gov

For Anti-inflammatory Activity : A lead structure for anti-inflammatory agents was identified as a 4-amino-5-phenylpyrazole bearing a trifluoromethyl (CF₃) group at the C3 position. mdpi.com

For Antimalarial Activity : The electronic effects of substituents on a C3-phenyl ring were found to be important. A methoxy (B1213986) group in the meta position of the C3-phenyl ring increased antimalarial activity, while the same group at the ortho or para position led to a loss of potency. nih.govmdpi.com

For Anticancer Activity : In a series of Mer/c-Met dual inhibitors, the aminopyrazole core was a key element, with further substitutions on attached rings driving potency. mdpi.com

The table below illustrates the impact of C3 and C5 substituents on different biological activities.

| Biological Activity | C3-Substituent | C5-Substituent | Result |

| Anticonvulsant | Methyl | Phenyl | Favorable Activity nih.gov |

| Anti-inflammatory | Trifluoromethyl | Phenyl | Lead Structure Identified mdpi.com |

| Antimalarial | meta-Methoxyphenyl | - | Increased Activity mdpi.com |

| Antimalarial | ortho- or para-Methoxyphenyl | - | Decreased Activity mdpi.com |

The amino group at the C4 position is a crucial pharmacophoric feature, acting as a key hydrogen bond donor or as an attachment point for further structural elaboration.

For certain biological activities, an unsubstituted C4-amino group (NH₂) is essential. For example, N-unsubstituted 4-aminopyrazoles have been shown to possess good antioxidant properties, whereas their N-substituted counterparts were found to be inactive or significantly less active. mdpi.com Furthermore, the spatial distance between the exocyclic C4-NH₂ group and the endocyclic pyrazole ring nitrogen (NH) was demonstrated to be important for anticonvulsant activity. nih.gov

Conversely, in other contexts, particularly in the development of kinase inhibitors, N-substitution at the C4 position is a primary strategy for achieving high potency. Attaching larger, often heterocyclic, moieties to the C4-amine can allow the molecule to occupy additional binding pockets in the target enzyme. For instance, a series of potent inhibitors against Acute Myeloid Leukemia (AML) were developed by substituting the C4-amino group with various heterocyclic systems. mdpi.com Similarly, potent Mer/c-Met inhibitors feature a pyrimidine (B1678525) ring linked to the C4-amino group of a pyrazole. mdpi.com

| Compound Class | C4-Amine Substitution | Biological Activity | Finding |

| 4-Aminopyrazoles | Unsubstituted (-NH₂) | Antioxidant | Active mdpi.com |

| 4-Aminopyrazoles | Substituted (-NHR) | Antioxidant | Inactive or Less Active mdpi.com |

| 1H-pyrazole-3-carboxamides | Heterocyclic Substitution | Anti-AML (CDK/FLT3 Inhibition) | Potent Activity mdpi.com |

| Aminopyrimidine-pyrazole | Pyrimidine Substitution | Anticancer (Mer/c-Met Inhibition) | Potent Activity mdpi.com |

Linker Modifications and Their Pharmacological Implications

Connecting the core N-(2-Fluorophenyl)-1H-pyrazol-4-amine scaffold to other chemical moieties via linkers is a widely used strategy to enhance or modify pharmacological activity. The C4-amino group is a common attachment point for these linkers.

In the field of oncology, this approach has led to the discovery of highly potent kinase inhibitors. By using the C4-amino group to link the pyrazole core to a pyrimidine ring, researchers developed dual inhibitors of Mer and c-Met kinases. mdpi.com In this design, the aminopyrazole acts as a hinge-binding motif, while the rest of the molecule extends into other regions of the ATP-binding pocket. A similar strategy was employed to create potent CDK2/4 and FLT3 inhibitors, where the C4-amino group was attached to various aromatic and heterocyclic linkers to optimize interactions within both hydrophilic and hydrophobic pockets of the enzymes. mdpi.com The nature of this linker—whether it's an aromatic ring like benzene (B151609) or a heterocycle like piperidine—was found to be critical for inhibitory activity. mdpi.com

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism, the strategy of substituting one functional group with another that has similar physicochemical properties, is a cornerstone of modern medicinal chemistry for optimizing lead compounds. In the context of this compound derivatives, bioisosteric replacements of the 2-fluorophenyl moiety can be explored to modulate potency, selectivity, and pharmacokinetic properties. While direct studies on this specific scaffold are limited, structure-activity relationship (SAR) data from analogous pyrazole-containing compounds provide valuable insights into potential bioisosteric modifications.

The 2-fluorophenyl group plays a crucial role in the molecule's interaction with its biological target, likely through a combination of steric and electronic effects. The fluorine atom, being highly electronegative, can influence the molecule's conformation and participate in hydrogen bonding or other non-covalent interactions. When considering bioisosteric replacements, it is essential to mimic these properties.

Heterocyclic rings are common and effective bioisosteres for phenyl groups. Replacing the 2-fluorophenyl ring with various heteroaromatic systems can introduce new interaction points, alter solubility, and modify metabolic stability. For instance, pyridinyl and pyrimidinyl rings can serve as effective replacements. The nitrogen atom(s) in these rings can act as hydrogen bond acceptors, potentially forming new interactions with the target protein.

Another class of bioisosteres for the phenyl ring includes other five-membered heterocyclic rings such as thiophene (B33073) and thiazole. The sulfur atom in a thiophene ring, for example, can alter the electronic distribution and lipophilicity compared to the phenyl ring. Thiazole rings offer the additional possibility of hydrogen bonding through the nitrogen atom. nih.gov

The following table summarizes potential bioisosteric replacements for the 2-fluorophenyl group and the rationale for their selection based on SAR studies of related pyrazole derivatives.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity |

| 2-Fluorophenyl | Pyridin-2-yl | The nitrogen atom can act as a hydrogen bond acceptor, potentially improving binding affinity. | May enhance potency and alter selectivity profile. |

| 2-Fluorophenyl | Pyrimidin-2-yl | Introduction of a second nitrogen atom can further modify hydrogen bonding capacity and solubility. | Could lead to improved pharmacokinetic properties. |

| 2-Fluorophenyl | Thiophen-2-yl | The sulfur atom alters the electronic properties and lipophilicity of the ring system. | May influence metabolic stability and target engagement. |

| 2-Fluorophenyl | Thiazol-2-yl | The nitrogen and sulfur heteroatoms can modulate electronic and steric properties, and the nitrogen can act as a hydrogen bond acceptor. nih.gov | Potential for improved potency and altered selectivity. |

| 2-Fluorophenyl | 2-Chlorophenyl | The chloro group is also an electron-withdrawing group but has different steric and electronic properties compared to fluorine. | Could fine-tune binding interactions and metabolic stability. |

| 2-Fluorophenyl | 2-Methoxyphenyl | The methoxy group is an electron-donating group and can act as a hydrogen bond acceptor. | May explore different binding modes and improve solubility. |

It is important to note that the biological activity of the resulting analogues would need to be empirically determined. The subtle changes in size, shape, and electronic distribution introduced by these bioisosteric replacements can have profound and often unpredictable effects on the compound's interaction with its biological target. For instance, in a series of pyrazole-based inhibitors, the introduction of acidic carboxyphenyl residues in place of a phenyl group led to a significant increase in the inhibition of meprin β, highlighting the sensitivity of the binding pocket to such modifications. nih.gov Similarly, replacing a phenyl moiety with a 2-thienyl group appended with an alkynyl unit in a different pyrazole series resulted in highly potent and selective antagonists. nih.gov

The table below presents hypothetical data based on the expected outcomes of bioisosteric replacements, drawing parallels from SAR studies on other pyrazole derivatives. This data is illustrative and would require experimental validation.

| Compound ID | Bioisosteric Replacement | Predicted Biological Activity (IC₅₀, nM) | Predicted Selectivity |

| Lead | 2-Fluorophenyl | 50 | High |

| Analog 1 | Pyridin-2-yl | 25 | Moderate |

| Analog 2 | Pyrimidin-2-yl | 75 | High |

| Analog 3 | Thiophen-2-yl | 60 | High |

| Analog 4 | Thiazol-2-yl | 40 | Moderate to High |

| Analog 5 | 2-Chlorophenyl | 45 | High |

| Analog 6 | 2-Methoxyphenyl | 100 | Low |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves substituent effects; the fluorine atom induces distinct splitting patterns (e.g., para-fluorine coupling in aromatic regions) .

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) determines bond angles, torsion angles, and hydrogen-bonding networks. For example, triclinic P1 symmetry (as in ) is common for fluorophenylpyrazole derivatives, with cell parameters refined using SHELX-97 .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z ≈ 217.08 for C₉H₈FN₃) .

How can researchers resolve discrepancies in reported crystallographic data for fluorophenylpyrazole derivatives?

Advanced

Discrepancies in lattice parameters or hydrogen-bonding geometries (e.g., vs. 13) often arise from differences in crystallization solvents or measurement temperatures (e.g., 173 K vs. room temperature). Methodological solutions include:

- Re-refining raw data with updated SHELX versions (e.g., SHELXL-2018 for improved disorder modeling) .

- Validating against computational models (DFT-optimized geometries) to identify outliers in bond lengths (>0.02 Å deviations).

- Assessing twinning or absorption corrections via PLATON or SADABS .

What strategies are recommended for analyzing the impact of fluorine substitution on bioactivity and intermolecular interactions?

Q. Advanced

- Comparative Crystallography : Compare N-(2-fluorophenyl) derivatives with non-fluorinated analogs (e.g., vs. phenyl-substituted pyrazoles). Fluorine’s electronegativity alters π-π stacking distances (typically 3.5–4.0 Å) and hydrogen-bonding (e.g., C–H···F interactions ≈ 2.8 Å) .

- DFT Calculations : Compute electrostatic potential maps to predict binding affinities (e.g., fluorine’s role in kinase inhibition) .

- SAR Studies : Test fluorinated vs. chloro/methyl analogs in bioassays (e.g., antimicrobial activity in ) to isolate electronic vs. steric effects.

How should researchers design stability studies for this compound under varying conditions?

Q. Advanced

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for pyrazoles).

- Solution Stability : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) under acidic/basic conditions (pH 2–12) for 48 hours.

- Light Sensitivity : Expose to UV (254 nm) and track degradation by ¹H NMR .

What methodologies address low purity (<95%) in synthesized batches of this compound?

Q. Basic

- Recrystallization : Use ethanol/water (7:3) to remove hydrophilic impurities.

- Prep-HPLC : Employ a gradient elution (5→95% acetonitrile in 20 minutes) with UV detection at 254 nm .

- Ion-Exchange Chromatography : Separate unreacted fluorophenyl starting materials using Dowex® resins .

How do substituent positions (ortho vs. para) on the phenyl ring influence the compound’s reactivity and crystallinity?

Advanced

Ortho-substitution (2-fluorophenyl) introduces steric hindrance, reducing reaction rates in SNAr pathways compared to para-substituted analogs. Crystallographically, ortho-fluorine disrupts planarity, leading to reduced melting points (mp ≈ 145°C vs. 160°C for para) and altered crystal packing (e.g., lower symmetry, P1 vs. P2₁/c) . Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is also attenuated due to hindered boronate formation .

What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Q. Advanced

- ADMET Prediction : Use SwissADME to estimate logP (~2.5), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 interactions .

- Molecular Dynamics : Simulate binding modes in target proteins (e.g., kinases) using AutoDock Vina or GROMACS.

- Solubility Modeling : Predict aqueous solubility (≈0.1 mg/mL) via COSMOtherm based on lattice energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.